molecular formula C9H8N4O2 B3274287 4-(4-nitrophenyl)-1H-imidazol-2-amine CAS No. 60472-21-1

4-(4-nitrophenyl)-1H-imidazol-2-amine

Cat. No. B3274287
CAS RN: 60472-21-1
M. Wt: 204.19 g/mol
InChI Key: BJZNYQMDYLRHPF-UHFFFAOYSA-N
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Description

“4-(4-nitrophenyl)-1H-imidazol-2-amine” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like nitration, where a nitro group is added to a molecule, or through the formation of an imidazole ring .


Chemical Reactions Analysis

The compound may participate in reactions typical of nitrophenyl compounds and imidazoles. For example, nitrophenyl compounds can undergo reduction reactions to form aminophenyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Nitrophenyl compounds are often yellow and crystalline, while imidazoles are typically colorless .

Scientific Research Applications

Chemical Sensing and Chemosensors

One significant application of imidazole derivatives, including compounds similar to 4-(4-nitrophenyl)-1H-imidazol-2-amine, is in the field of chemical sensing. For instance, an imidazole derivative was synthesized and tested as a chemosensor for amines. The synthesized compound exhibited a fast response and color change, indicating its potential as a sensitive and selective sensor for detecting amines. This research highlights the utility of nitro group-containing imidazole derivatives in developing colorimetric sensors for environmental and analytical chemistry applications (Afandi, Purwono, & Haryadi, 2020).

Catalysis and Organic Synthesis

In organic synthesis, imidazole derivatives, especially those incorporating nitrophenyl groups, play a critical role as intermediates and catalysts. A study on the synthesis of unsymmetrical chiral PCN pincer palladium(II) and nickel(II) complexes with aryl-based aminophosphine–imidazoline ligands illustrates the versatility of these compounds. The research demonstrates the efficient synthesis of these complexes through aryl C–H activation, showcasing the application of imidazole derivatives in catalysis and the synthesis of complex organometallic compounds (Yang et al., 2011).

Hydrogen Bonding and Material Science

Imidazole derivatives are also studied for their hydrogen bonding capabilities and potential applications in material science. For example, research into the crystallographic assembly and magnetic exchange properties of aminophenylnitronylnitroxides, compounds related to imidazole derivatives, reveals the formation of extensive hydrogen bonding networks. These networks are crucial for the development of organic radical materials with potential applications in electronics and spintronics (Aboaku et al., 2011).

Photocatalysis and Environmental Applications

Recent advancements have also been made in using imidazole derivatives for photocatalysis, especially in the reduction of nitro compounds to amines. This process is vital for environmental remediation and the synthesis of biologically active molecules. Graphene-based catalysts incorporating imidazole derivatives have shown significant promise in enhancing the rate of reduction of nitroarenes, highlighting their importance in green chemistry and sustainable processes (Nasrollahzadeh et al., 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the properties of similar compounds, it could be of interest in fields like organic chemistry, medicinal chemistry, or materials science .

properties

IUPAC Name

5-(4-nitrophenyl)-1H-imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-11-5-8(12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZNYQMDYLRHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287967
Record name 5-(4-Nitrophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60472-21-1
Record name 5-(4-Nitrophenyl)-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60472-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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